molecular formula C6H15ClN2 B1379363 2-Methylpentanimidamide hydrochloride CAS No. 1803583-57-4

2-Methylpentanimidamide hydrochloride

Cat. No.: B1379363
CAS No.: 1803583-57-4
M. Wt: 150.65 g/mol
InChI Key: RGAFQZDBOLXAPM-UHFFFAOYSA-N
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Description

2-Methylpentanimidamide hydrochloride is a chemical compound with the CAS Number: 1803583-57-4 and a molecular weight of 150.65 . It is also known as Cl-IB-MECA. The IUPAC name for this compound is 2-methylpent-1-ene-1,1-diamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14N2.ClH/c1-3-4-5(2)6(7)8;/h3-4,7-8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Analytical Chemistry and Substance Characterization

2-Methylpentanimidamide hydrochloride is structurally related to substances like pentedrone (2-methylamino-1-phenylpentan-1-one) and pentylone (2-methylamino-1-(3,4-methylenedioxyphenyl)pentan-1-one). Mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic data of these designer drugs have been extensively studied. For instance, the aliphatic parts of pentedrone and pentylone were elucidated using product ion spectroscopy of the immonium ion and NMR spectroscopy on the hydrochloride salts, providing critical insights into the structure of these compounds and their synthesis by-products (Westphal et al., 2012).

Synthesis and Chemical Reactions

The chemical realm of this compound encompasses intricate syntheses and reactions. For instance, an efficient and rapid procedure has been developed for the synthesis of 2-hutyl-5-chloro-3H-imidazole-4-carboxaldehyde, involving the preparation of methyl pentanimidate and subsequent reactions without isolation and purification of formed intermediates, culminating in a product with high purity (Srinivas et al., 2004). Additionally, novel annulating reagents like methyl N-(tert-butylsulfinyl)-4-chlorobutanimidate and methyl N-(tert-butylsulfinyl)-5-bromopentanimidate have been utilized for the diastereoselective preparation of carbocycles, significantly advancing the field of synthetic chemistry (McDaniel et al., 2020).

Catalysis and Chemical Transformations

This compound has relevance in catalysis, particularly in methylation reactions. A notable instance is the Pd(OAc)2-catalyzed methylation reaction by dicumyl peroxide via aryl C−H bond activation, expanding the scope of catalytic methodologies and potential applications in various synthetic processes (Zhang et al., 2008).

Safety and Hazards

The safety information for 2-Methylpentanimidamide hydrochloride indicates that it has a GHS07 pictogram and a signal word of "Warning" .

Properties

IUPAC Name

2-methylpentanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-3-4-5(2)6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAFQZDBOLXAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-57-4
Record name Pentanimidamide, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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